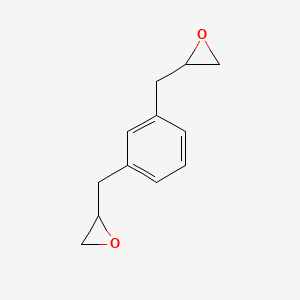
CID 6336708
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “sodium; 3-amino-2-hydroxy-5-nitro-benzenesulfonate; 2-amino-4-nitro-phenol; benzene-1,3-diol; iron; sodium” is a complex chemical entity that includes multiple functional groups and elements. This compound is notable for its diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. For instance, the preparation of 3-amino-2-hydroxy-5-nitro-benzenesulfonate typically involves the nitration of aniline derivatives followed by sulfonation. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: Aromatic substitution reactions are common, especially involving the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nitric Acid: For nitration reactions.
Sulfuric Acid: For sulfonation reactions.
Hydrochloric Acid: Often used in diazotization reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in different applications .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate groups enhance the solubility and reactivity of the compound, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-hydroxy-5-nitrobenzenesulfonate: Shares similar functional groups and reactivity.
2-Amino-4-nitrophenol: Another compound with nitro and amino groups, used in similar applications.
Benzene-1,3-diol: A simpler compound with hydroxyl groups, used as a precursor in various syntheses.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer diverse reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C18H17FeN4Na2O11S |
|---|---|
Poids moléculaire |
599.2 g/mol |
InChI |
InChI=1S/C6H6N2O6S.C6H6N2O3.C6H6O2.Fe.2Na/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14;7-5-3-4(8(10)11)1-2-6(5)9;7-5-2-1-3-6(8)4-5;;;/h1-2,9H,7H2,(H,12,13,14);1-3,9H,7H2;1-4,7-8H;;;/q;;;;;+1/p-1 |
Clé InChI |
KABLUZZLSKUJBA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N)O.C1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na].[Na+].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


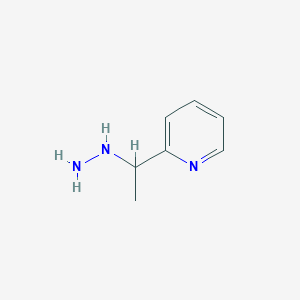
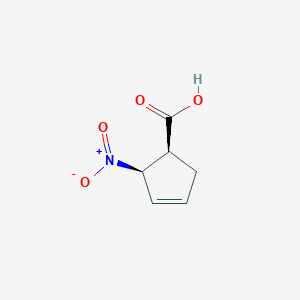
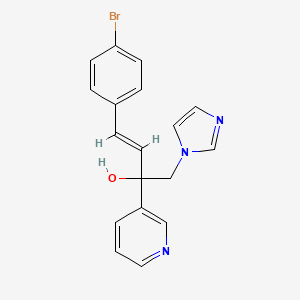
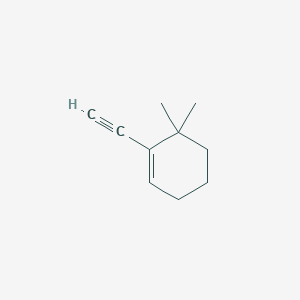


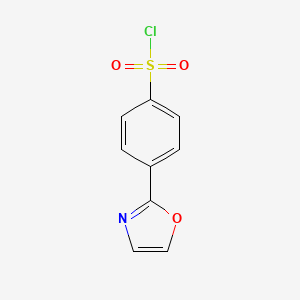
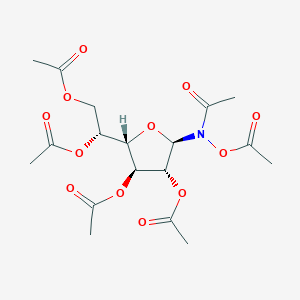
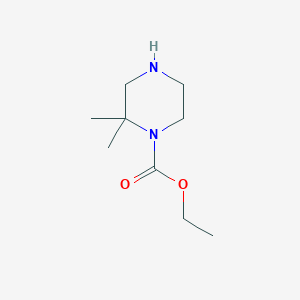
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
